Hydrazine phosphate
CAS No.: 15823-35-5
Cat. No.: VC21063088
Molecular Formula: H7N2O4P
Molecular Weight: 130.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15823-35-5 |
|---|---|
| Molecular Formula | H7N2O4P |
| Molecular Weight | 130.04 g/mol |
| IUPAC Name | hydrazine;phosphoric acid |
| Standard InChI | InChI=1S/H4N2.H3O4P/c1-2;1-5(2,3)4/h1-2H2;(H3,1,2,3,4) |
| Standard InChI Key | VFTOLAKHPLTCIF-UHFFFAOYSA-N |
| SMILES | NN.OP(=O)(O)O |
| Canonical SMILES | NN.OP(=O)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Hydrazine phosphate exists in two primary stoichiometric ratios: hydrazinium dihydrogen phosphate (1:1) and dihydrazinium hydrogen phosphate (2:1). The 1:1 variant, with the chemical formula , consists of one hydrazinium cation () and one dihydrogen phosphate anion () . In contrast, the 2:1 form () features two hydrazinium ions paired with a hydrogen phosphate anion .
Molecular Geometry and Spectroscopic Data
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SMILES Notation: The 1:1 form is represented as
[NH3+]N.O=P(O)([O-])O, reflecting the protonated hydrazine moiety and phosphate group . -
InChi Key:
VFTOLAKHPLTCIF-UHFFFAOYSA-Nprovides a unique identifier for its three-dimensional structure . -
Crystallography: While crystallographic data remain limited, vibrational spectroscopy of related hydrazine salts suggests a tetrahedral phosphate center hydrogen-bonded to hydrazinium ions .
Table 1: Comparative Properties of Hydrazine Phosphate Variants
Synthesis and Reaction Pathways
Phosphorylation of Hydrazine
The reaction between hydrazine and phosphate derivatives often proceeds through nucleophilic attack at phosphorus. In a seminal study, bis(2,4-dinitrophenyl) phosphate (BDNPP) reacted with hydrazine to yield both O- and N-phosphorylated products . At pH 10, 58% of the reaction produced N-(2,4-dinitrophenyl)-N-phosphonohydrazine, confirmed via NMR spectroscopy . This dual reactivity underscores hydrazine’s ambident nucleophilic character.
Electrochemical Synthesis
Recent advances exploit electrochemical methods for hydrazine derivative synthesis. Benzophenone imine, an ammonia surrogate, undergoes oxidative homocoupling to form benzophenone azine, which hydrolyzes to hydrazine and recoverable benzophenone . Copper-catalyzed electrochemical N–N coupling operates at low overpotentials (), suggesting scalable routes to hydrazine salts like hydrazine phosphate .
Physicochemical Properties
Thermal and Solubility Profiles
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Thermal Stability: The 1:1 form remains stable at ambient shipping temperatures but requires storage at for long-term preservation .
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Solubility: High solubility in dimethyl sulfoxide (DMSO) facilitates its use in drug formulations, though aqueous solubility data remain sparse .
Table 2: Elemental Composition of Hydrazinium Dihydrogen Phosphate
| Element | Composition (%) |
|---|---|
| H | 5.43 |
| N | 21.54 |
| O | 49.21 |
| P | 23.82 |
Data derived from exact mass measurements (130.01 g/mol) and combustion analysis .
Spectroscopic Fingerprints
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NMR: In aqueous solution, the phosphate group resonates near , shifting upon coordination to hydrazinium .
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IR Spectroscopy: Stretching vibrations at correspond to P–O bonds, while N–H bends appear at .
Emerging Research Directions
Solid-State Electrolytes
Hydrazine phosphate’s proton conductivity () at moderate temperatures suggests utility in solid acid fuel cells. Doping with cesium or rubidium may enhance anhydrous proton transport, analogous to CsHPO .
Green Synthesis Methods
Electrocatalytic N–N coupling routes, such as iodine-mediated imine oxidation, offer sustainable alternatives to traditional hydrazine synthesis, reducing reliance on fossil-derived ammonia .
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